molecular formula C8H14O2 B15225734 7-Methyl-5-oxaspiro[3.4]octan-7-ol

7-Methyl-5-oxaspiro[3.4]octan-7-ol

Cat. No.: B15225734
M. Wt: 142.20 g/mol
InChI Key: NHMMMYZUFRYVAT-UHFFFAOYSA-N
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Description

7-Methyl-5-oxaspiro[34]octan-7-ol is a chemical compound with the molecular formula C8H14O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxaspiro[3.4]octan-7-ol typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the spiro compound. The crude product is purified using chromatography to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxaspiro[3.4]octan-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Methyl-5-oxaspiro[3.4]octan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methyl-5-oxaspiro[3.4]octan-7-ol exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-oxaspiro[3.4]octan-7-ol is unique due to its specific combination of a spiro structure with a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

7-methyl-5-oxaspiro[3.4]octan-7-ol

InChI

InChI=1S/C8H14O2/c1-7(9)5-8(10-6-7)3-2-4-8/h9H,2-6H2,1H3

InChI Key

NHMMMYZUFRYVAT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC2)OC1)O

Origin of Product

United States

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